molecular formula C5H13ClFNO B11821784 (R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride

Cat. No.: B11821784
M. Wt: 157.61 g/mol
InChI Key: JUPPCXIRHYEIQN-PGMHMLKASA-N
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Description

®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3-fluoro-2-methylbutan-2-ol.

    Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to a different functional group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium iodide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ®-4-amino-3-fluoro-2-methylbutan-2-one.

    Reduction: Formation of ®-4-amino-2-methylbutan-2-ol.

    Substitution: Formation of ®-4-amino-3-iodo-2-methylbutan-2-ol.

Scientific Research Applications

®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group may participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-amino-3-chloro-2-methylbutan-2-ol hydrochloride
  • ®-4-amino-3-bromo-2-methylbutan-2-ol hydrochloride
  • ®-4-amino-3-iodo-2-methylbutan-2-ol hydrochloride

Uniqueness

®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a chiral amino alcohol that exhibits significant biological activity due to its unique structural features. This compound has garnered attention in pharmaceutical research for its potential therapeutic applications, particularly in neuropharmacology and as a modulator of various biological targets.

Structural Characteristics

The molecular structure of this compound includes:

  • Amino Group : Contributes to hydrogen bonding and electrostatic interactions with biological targets.
  • Fluoro Group : Enhances lipophilicity and can affect the compound's pharmacokinetics.
  • Hydroxyl Group : Increases solubility in aqueous environments, facilitating better bioavailability.

This combination of functional groups allows the compound to interact effectively with various receptors and enzymes, influencing its biological activity.

The mechanism of action of this compound involves:

  • Binding Affinity : Studies indicate that this compound has a high binding affinity for certain neurotransmitter receptors, particularly those involved in the modulation of glutamate signaling.
  • Enzymatic Interaction : The compound may act as an inhibitor or modulator of specific enzymes, which can lead to altered metabolic pathways relevant to neuropsychiatric disorders.

Biological Activity Overview

Research findings highlight several key aspects of the biological activity of this compound:

  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties in vitro, particularly against oxidative stress-induced neuronal damage.
  • Modulation of Neurotransmitter Release : It influences the release and reuptake of neurotransmitters, which is critical for maintaining synaptic plasticity and overall brain health.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
4-Amino-2-methylbutanolAmino alcohol without fluorineKnown for its role in neurotransmission
3-Fluoroamino-butanolFluorinated butanolExhibits enhanced lipophilicity
(R)-1-Amino-3,3-dimethylbutan-2-olChiral amino alcoholActs as a ligand in asymmetric catalysis

This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that this compound can significantly reduce cell death in neuronal cell lines exposed to neurotoxins. For instance, treatment with this compound at concentrations ranging from 1 µM to 10 µM demonstrated minimal cytotoxic effects while enhancing cell viability compared to control groups.
  • Animal Models : In vivo studies using rodent models have indicated that administration of this compound leads to improved cognitive function and memory retention, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Properties

Molecular Formula

C5H13ClFNO

Molecular Weight

157.61 g/mol

IUPAC Name

(3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

InChI

InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1

InChI Key

JUPPCXIRHYEIQN-PGMHMLKASA-N

Isomeric SMILES

CC(C)([C@@H](CN)F)O.Cl

Canonical SMILES

CC(C)(C(CN)F)O.Cl

Origin of Product

United States

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